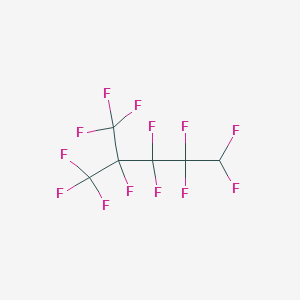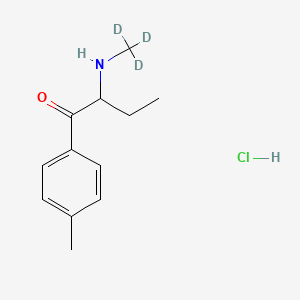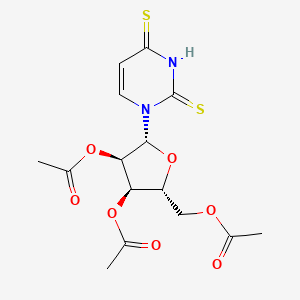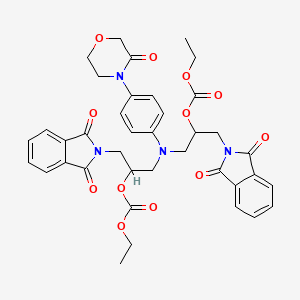
Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate is a complex organic compound with a molecular formula of C38H38N4O12 and a molecular weight of 742.73 g/mol. This compound is primarily used as a synthesis intermediate in various chemical reactions and processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate involves multiple steps. The starting materials typically include 4-(3-Oxomorpholino)phenyl and 1-(1,3-dioxoisoindolin-2-yl)propane. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustments to maintain the desired reaction parameters.
化学反応の分析
Types of Reactions
Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of advanced materials and chemical products.
作用機序
The mechanism of action of Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate include other dicarbonate derivatives and compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic and industrial processes.
特性
分子式 |
C38H38N4O12 |
|---|---|
分子量 |
742.7 g/mol |
IUPAC名 |
[1-(1,3-dioxoisoindol-2-yl)-3-[N-[3-(1,3-dioxoisoindol-2-yl)-2-ethoxycarbonyloxypropyl]-4-(3-oxomorpholin-4-yl)anilino]propan-2-yl] ethyl carbonate |
InChI |
InChI=1S/C38H38N4O12/c1-3-51-37(48)53-26(21-41-33(44)28-9-5-6-10-29(28)34(41)45)19-39(24-13-15-25(16-14-24)40-17-18-50-23-32(40)43)20-27(54-38(49)52-4-2)22-42-35(46)30-11-7-8-12-31(30)36(42)47/h5-16,26-27H,3-4,17-23H2,1-2H3 |
InChIキー |
RNLFOGVZIPNXKN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC(CN1C(=O)C2=CC=CC=C2C1=O)CN(CC(CN3C(=O)C4=CC=CC=C4C3=O)OC(=O)OCC)C5=CC=C(C=C5)N6CCOCC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


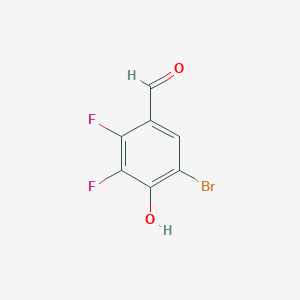

![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
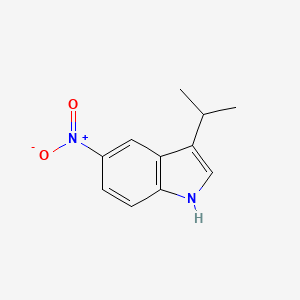
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)


